Clonixin(1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

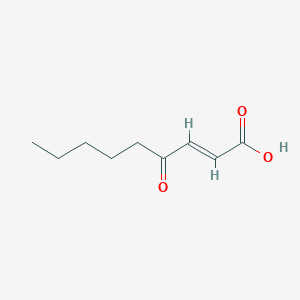

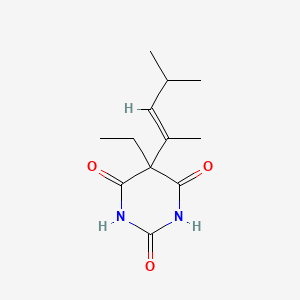

Clonixin(1-) is a monocarboxylic acid anion that is the conjugate base of clonixin, obtained by deprotonation of the carboxy group. It is a conjugate base of a clonixin.

科学的研究の応用

1. Clonixin in Copper Complex Studies

A study conducted by Herich et al. (2017) explored the use of clonixin in forming a copper complex. This complex was prepared through a standard procedure involving ethanol and imidazole, resulting in a green-colored solution. The crystal formation suitable for X-ray diffraction was achieved by slow evaporation. This study highlights clonixin's role in forming complexes with metals, potentially useful in various chemical and pharmaceutical applications.

2. Clonixin's Electrochemical Behavior

The electrochemical behavior of clonixin has been studied by Álvarez-Lueje et al. (2000). They found that clonixin can be both reduced at the mercury electrode and oxidized at the glassy carbon electrode, showing well-defined waves in a pH range between 2-12. The study provides insight into the electrochemical properties of clonixin, which could be significant in developing new analytical methods for its detection and quantification.

3. Clonixin Interaction with Liposomes

Research by Ferreira et al. (2005) examined the interaction of clonixin with liposomes, used as membrane models. They employed various techniques to evaluate the change in membrane characteristics and the possible location of clonixin in the membrane. This study is crucial for understanding how clonixin interacts with biological membranes, which could inform its pharmacological properties and potential therapeutic uses.

4. Clonidine and Corneal Epithelial Cells

Though not directly related to clonixin, a study on clonidine by Fan and Fan (2017) explored its cytotoxicity and mechanisms in human corneal epithelial cells. This study contributes to understanding the cellular effects of clonidine, a compound similar in function to clonixin, especially in terms of cytotoxicity and its potential implications in ocular health.

5. Clonidine as an Analgesic Adjuvant

Tryba and Gehling (2002) explored clonidine's role as an analgesic adjuvant. They found that clonidine may improve the analgesic effect of anti-inflammatory agents and has peripheral antinociceptive effects. This study contributes to the broader understanding of how clonixin, which shares similar properties with clonidine, could potentially be used in pain management.

6. Clonidine's Interaction with Nitric Oxide Synthase

In a study by Venturini et al. (2000), clonidine's effect on the nitric oxide pathway was investigated. This research provides insights into how clonidine, and potentially clonixin due to their similar pharmacological profiles, can interact with nitric oxide synthase, highlighting its possible role in blood pressure regulation and related mechanisms.

7. Clonidine in Hemodynamic Response Studies

Mitchell et al. (2005) focused on clonidine's hemodynamic response in young, healthy subjects. This study contributes to the understanding of how clonidine, and by extension clonixin, affects cardiovascular parameters like blood pressure and heart rate.

8. Clonidine in Metabolism Studies

Liu et al. (2019) studied the effect of CYP2D6 genetic polymorphism on the metabolism of clonidine. This research can be relevant to clonixin in understanding how genetic variations can influence the metabolism and efficacy of similar drugs.

9. Clonidine Modulating Activity in Parkinsonian Patients

Spay et al. (2018) examined clonidine's effect on the subthalamic‐supplementary motor loop in Parkinsonian patients. This study offers insights into the neurological implications of clonidine, potentially applicable to clonixin, in the treatment of neuropsychiatric disorders.

10. Clonidine in Pediatric Applications

Basker et al. (2009) reviewed the use of clonidine in pediatrics, highlighting its increasing popularity in anaesthesiology and intensive care. This research provides a perspective on the pediatric applications of clonidine, which may be mirrored in clonixin's use in similar contexts.

特性

分子式 |

C13H10ClN2O2- |

|---|---|

分子量 |

261.68 g/mol |

IUPAC名 |

2-(3-chloro-2-methylanilino)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12/h2-7H,1H3,(H,15,16)(H,17,18)/p-1 |

InChIキー |

CLOMYZFHNHFSIQ-UHFFFAOYSA-M |

SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-] |

正規SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

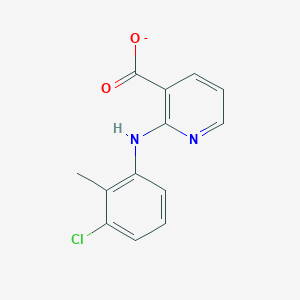

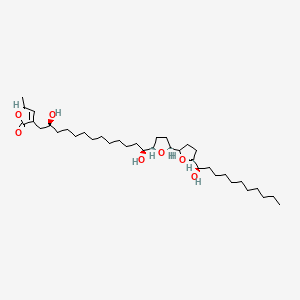

![2-[(2S,7R,8S,9S,10R,12R,14E,16R)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde](/img/structure/B1240009.png)

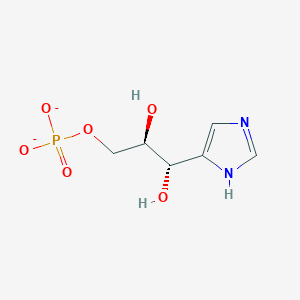

![[(6E,10Z)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1240011.png)

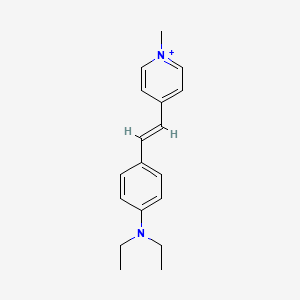

![[(8Z)-5,9,13-Trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-14-yl] acetate](/img/structure/B1240018.png)